molecular formula C18H17NO4 B2380241 Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone CAS No. 954010-10-7

Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone

Cat. No. B2380241
CAS RN: 954010-10-7
M. Wt: 311.337
InChI Key: POJNXGKEZIBYLX-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone, also known as BPMM, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BPMM has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In

Scientific Research Applications

Neuroprotection through Antioxidant Activity

A study explored the neuroprotective properties of antioxidant 8-alkylamino-1,4-benzoxazines, focusing on their ability to prevent ATP level reduction in astrocytes under hypoxic conditions and protect against brain lesions in mice, suggesting potential applications in cerebral palsy treatment (Largeron et al., 2001).

Antimicrobial and Analgesic Activities

Novel Derivatives with Antimicrobial and Analgesic Properties

Research on 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives showed pronounced antimicrobial and analgesic activities, supported by molecular docking studies indicating high receptor affinity (Jayanna et al., 2013).

Antimicrobial and Cytotoxicity Studies

Antimicrobial Agents with Low Cytotoxicity

A series of benzimidazole analogs demonstrated potent antimicrobial activity against various bacterial and fungal strains with minimal cytotoxicity, indicating their potential as safe antimicrobial agents (Shankar et al., 2018).

Molecular Structure and Physicochemical Properties

Molecular Structure Analysis and Physicochemical Insights

Studies on boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, provided detailed molecular structure, conformational analyses, and physicochemical property insights through X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).

Mechanism of Action

Target of Action

It has been found to exhibit potent activities against various cancer cell lines , suggesting that it may interact with cellular targets that are crucial for cancer cell survival and proliferation.

Mode of Action

Its potent activity against cancer cell lines suggests that it may interact with its targets in a way that inhibits cell growth or induces cell death .

Biochemical Pathways

Given its antitumor activity, it is likely that it impacts pathways related to cell growth, proliferation, and apoptosis .

Result of Action

Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone has been found to exhibit potent activities against various cancer cell lines . This suggests that the molecular and cellular effects of the compound’s action may include inhibition of cell growth and induction of cell death.

properties

IUPAC Name

1,3-benzodioxol-5-yl-(2-phenylmorpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-18(14-6-7-15-16(10-14)23-12-22-15)19-8-9-21-17(11-19)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJNXGKEZIBYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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